molecular formula C16H15Cl3O3S B2774548 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol CAS No. 338412-42-3

2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol

Cat. No.: B2774548
CAS No.: 338412-42-3
M. Wt: 393.7
InChI Key: ZXEYETFAVWSTTF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol is a synthetic organic compound characterized by the presence of chlorinated aromatic rings and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzene and 2,4-dichlorobenzyl chloride.

    Formation of Sulfonyl Chloride: The 4-chlorobenzene is first converted to 4-chlorobenzenesulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: The 4-chlorobenzenesulfonyl chloride reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.

    Addition of Propanol: The final step involves the addition of 2-propanol to the sulfonyl intermediate under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products include 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanone or corresponding carboxylic acids.

    Reduction: Products include 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)thio]-2-propanol.

    Substitution: Products vary depending on the nucleophile used, such as 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanamine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may serve as leads in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-[(2,6-dichlorobenzyl)sulfonyl]-2-propanol
  • 2-(4-Chlorophenyl)-1-[(3,4-dichlorobenzyl)sulfonyl]-2-propanol

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol is unique due to the specific positioning of the chlorine atoms on the benzyl and phenyl rings. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effectiveness.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methylsulfonyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O3S/c1-16(20,12-3-6-13(17)7-4-12)10-23(21,22)9-11-2-5-14(18)8-15(11)19/h2-8,20H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEYETFAVWSTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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